Olsalazine-13C6: A Technical Guide to Synthesis and Characterization
Olsalazine-13C6: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Olsalazine-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the anti-inflammatory drug olsalazine (B1677275) in biological matrices. This document details the synthetic pathway, experimental protocols, and analytical characterization of Olsalazine-13C6, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis.[1] It consists of two molecules of 5-ASA linked by an azo bond. This bond is cleaved by azoreductases produced by colonic bacteria, releasing 5-ASA to exert its anti-inflammatory effects locally in the colon.[2]
Stable isotope-labeled internal standards, such as Olsalazine-13C6, are essential for robust bioanalytical method development and validation, particularly for pharmacokinetic and metabolic studies. The use of a 13C-labeled internal standard minimizes variability in sample preparation and analysis, ensuring accurate quantification of the unlabeled drug.
Synthesis of Olsalazine-13C6
The synthesis of Olsalazine-13C6 is achieved through the diazotization of 5-Aminosalicylic Acid-13C6, followed by a coupling reaction. The stable isotope-labeled starting material, 5-Aminosalicylic Acid-13C6 Hydrochloride, is commercially available from suppliers such as LGC Standards and MedChemExpress.[3][4]
Synthetic Pathway
The synthesis involves the formation of a diazonium salt from 5-Aminosalicylic Acid-13C6, which then couples with another molecule of 5-Aminosalicylic Acid-13C6 to form the azo-linked dimer, Olsalazine-13C6.
Experimental Protocol
Materials:
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5-Aminosalicylic Acid-13C6 Hydrochloride
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Sodium Nitrite (B80452) (NaNO₂)
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Hydrochloric Acid (HCl)
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Sodium Hydroxide (B78521) (NaOH)
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Distilled Water
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Ice
Procedure:
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Diazotization:
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Dissolve a precise amount of 5-Aminosalicylic Acid-13C6 Hydrochloride in dilute hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
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Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Azo Coupling:
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In a separate flask, dissolve an equimolar amount of 5-Aminosalicylic Acid-13C6 in a dilute sodium hydroxide solution, also cooled to 0-5 °C.
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Slowly add the previously prepared diazonium salt solution to the alkaline solution of 5-Aminosalicylic Acid-13C6 with vigorous stirring, maintaining the temperature below 5 °C.
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A colored precipitate of Olsalazine-13C6 will form.
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Continue stirring the reaction mixture in the ice bath for 1-2 hours.
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Isolation and Purification:
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold distilled water to remove any unreacted starting materials and salts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Olsalazine-13C6.
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Dry the final product under vacuum.
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Characterization of Olsalazine-13C6
The identity, purity, and isotopic enrichment of the synthesized Olsalazine-13C6 must be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of Olsalazine-13C6. A reversed-phase method is typically used.
Experimental Protocol:
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Detection: UV detection at a wavelength of approximately 360 nm.
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Sample Preparation: Dissolve a known amount of Olsalazine-13C6 in the mobile phase or a suitable solvent.
| Parameter | Value |
| Purity (by HPLC) | >98% |
| Isotopic Purity | >99 atom % 13C |
| Chemical Formula | C₈[¹³C]₆H₁₀N₂O₆ |
| Molecular Weight | 308.2 g/mol [5] |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO and Methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Olsalazine-13C6. The ¹³C NMR spectrum will show characteristic shifts for the labeled carbon atoms.
Expected ¹³C NMR Data:
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Olsalazine-13C6. High-resolution mass spectrometry (HRMS) can provide the exact mass.
Expected Mass Spectrometry Data:
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Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the mass of Olsalazine-13C6. For example, in electrospray ionization (ESI) in negative mode, a peak at m/z [M-H]⁻ would be expected.
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Isotopic Distribution: The isotopic pattern will confirm the presence of the six ¹³C atoms.
| Analytical Technique | Expected Outcome |
| ¹H NMR | Confirms the proton environment of the molecule. |
| ¹³C NMR | Confirms the carbon skeleton and the position of the ¹³C labels. |
| Mass Spectrometry | Confirms the molecular weight and isotopic enrichment. |
Mechanism of Action and Signaling Pathway
Olsalazine acts as a prodrug, delivering its active metabolite, 5-ASA, to the colon. 5-ASA exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA is known to modulate inflammatory signaling pathways.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of synthesized Olsalazine-13C6.
